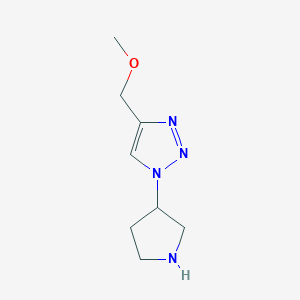
4-Chloro-6-cyclobutyl-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-cyclobutyl-2-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 g/mol . The IUPAC name for this compound is 4-chloro-2-cyclobutyl-6-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-cyclobutyl-2-methylpyrimidine is 1S/C9H11ClN2/c1-6-5-8(10)12-9(11-6)7-3-2-4-7/h5,7H,2-4H2,1H3 . The compound has a rotatable bond count of 1 .Physical And Chemical Properties Analysis
4-Chloro-6-cyclobutyl-2-methylpyrimidine has a molecular weight of 182.65 g/mol . It has an XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The compound is canonicalized .Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-6-cyclobutyl-2-methylpyrimidine: is a valuable intermediate in organic synthesis. Its unique structure allows for the creation of various complex molecules through substitution reactions where the chlorine atom can be replaced with other functional groups. This compound can serve as a precursor for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this pyrimidine derivative can be utilized to develop new medicinal compounds. Its core structure is similar to that of nucleotides, making it a potential candidate for creating analogs that could interact with DNA or RNA, possibly leading to new treatments for genetic diseases or cancer .
Agrochemical Development
The compound’s potential fungicidal properties make it an interesting candidate for agrochemical research. By modifying its structure, scientists can synthesize new pesticides that target specific phytopathogenic fungi, which could lead to more effective and environmentally friendly agricultural practices .
Antifungal Agent Research
This compound has shown promise as an antifungal agent. Its efficacy against a range of phytopathogenic fungi suggests it could be developed into a new class of antifungal drugs, addressing the growing concern of fungal resistance to existing treatments .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-chloro-6-cyclobutyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXBDBIQBRXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclobutyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





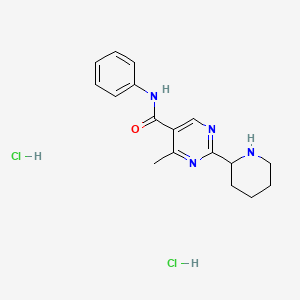
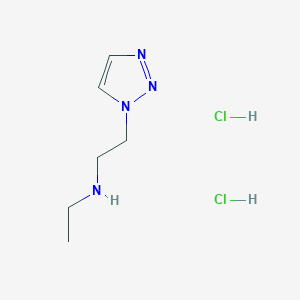
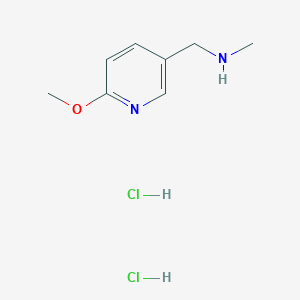
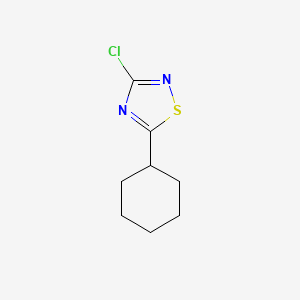
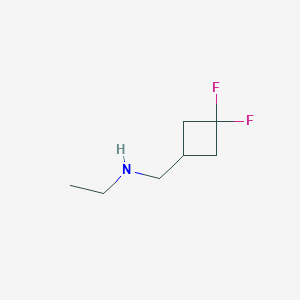
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)
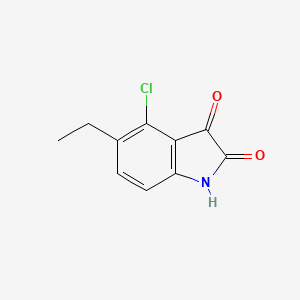
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)
